4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)-

Physicochemical profiling Drug-likeness Lead optimization

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- (CAS 24310-39-2) is a synthetic small-molecule heterocycle belonging to the N-sulfonyl-2,3-dihydroquinolin-4(1H)-one subclass of the broader quinolone family. It bears three distinct modifying groups on the dihydroquinolinone core: an N1-p-tolylsulfonyl (tosyl) protecting/activating group, a C2-methyl substituent that introduces a stereogenic center, and a C6-methoxy electron-donating group on the fused benzo ring.

Molecular Formula C18H19NO4S
Molecular Weight 345.4 g/mol
CAS No. 24310-39-2
Cat. No. B15209209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)-
CAS24310-39-2
Molecular FormulaC18H19NO4S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)OC
InChIInChI=1S/C18H19NO4S/c1-12-4-7-15(8-5-12)24(21,22)19-13(2)10-18(20)16-11-14(23-3)6-9-17(16)19/h4-9,11,13H,10H2,1-3H3
InChIKeyCABMEFDWUZFZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- (CAS 24310-39-2): A Triply Functionalized N-Tosyl-Dihydroquinolinone Scaffold for Medicinal Chemistry and SAR Exploration


4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- (CAS 24310-39-2) is a synthetic small-molecule heterocycle belonging to the N-sulfonyl-2,3-dihydroquinolin-4(1H)-one subclass of the broader quinolone family [1]. It bears three distinct modifying groups on the dihydroquinolinone core: an N1-p-tolylsulfonyl (tosyl) protecting/activating group, a C2-methyl substituent that introduces a stereogenic center, and a C6-methoxy electron-donating group on the fused benzo ring. Its molecular formula is C₁₈H₁₉NO₄S with a molecular weight of 345.41 g/mol . The compound is cataloged in the Wiley SpectraBase spectral database with verified spectroscopic identity [1] and is commercially available from multiple suppliers as a research-grade building block, typically at ≥95% purity .

Why Generic Substitution Fails for 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)-: Three Orthogonal Structural Features Absent from the Closest Commercial Analogs


The closest commercially available analogs of this compound lack one or two of its three defining substituents. 1-Tosyl-2,3-dihydroquinolin-4(1H)-one (CAS 14278-37-6) bears only the N-tosyl group and lacks both the C2-methyl and C6-methoxy substitutions, resulting in a lower molecular weight (301.36 vs. 345.41 g/mol), reduced hydrogen-bond acceptor count (4 vs. 5), and an XLogP3 of 2.5 . The 2-methyl-only analog (CAS 30504-92-8; MW 315.4, XLogP3-AA 2.9) adds the stereogenic center but still lacks the 6-methoxy group that modulates ring electronics and contributes an additional hydrogen-bond acceptor [1]. Class-level evidence from a 2022 structure–activity relationship study of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated that substituents at the 6-position of the quinolinone ring alter cytotoxic potency and selectivity profiles in human cancer cell lines, confirming that ring substitution is not pharmacologically silent in this scaffold class [2]. Consequently, substituting any of these three structural features—tosyl, 2-methyl, or 6-methoxy—alters physicochemical properties, potential biological target engagement, and synthetic derivatization pathways.

Quantitative Differentiation Evidence for CAS 24310-39-2 Versus Closest Structural Analogs: Physicochemical, Topological, and Class-Level SAR Data


Molecular Weight and Topological Polar Surface Area Differentiation of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- Versus the Unsubstituted N-Tosyl Parent Scaffold

The target compound (CAS 24310-39-2) bears a 6-methoxy substituent absent from the unsubstituted parent 1-tosyl-2,3-dihydroquinolin-4(1H)-one (CAS 14278-37-6). This methoxy group increases the molecular weight from 301.36 to 345.41 g/mol (+44.05 Da; +14.6%), adds one hydrogen-bond acceptor (from 4 to 5 total HBA count), and increases the estimated topological polar surface area by approximately 9–10 Ų above the parent's 62.83 Ų, based on the incremental contribution of an aryl methyl ether . The increased TPSA and HBA count predict moderately reduced passive membrane permeability relative to the unsubstituted parent, while the 6-methoxy group's electron-donating character alters the electron density of the fused benzo ring, potentially affecting π-stacking interactions with biological targets [1].

Physicochemical profiling Drug-likeness Lead optimization

Structural Topology Comparison: Triple Substitution Pattern of CAS 24310-39-2 Versus Two Closest Commercial Analogs (14278-37-6 and 30504-92-8)

A systematic structural comparison reveals that the target compound is the only commercially cataloged analog bearing the full complement of N1-tosyl, C2-methyl, and C6-methoxy substituents simultaneously on the 2,3-dihydroquinolin-4(1H)-one core. CAS 14278-37-6 (1-tosyl-2,3-dihydroquinolin-4(1H)-one) bears only the N1-tosyl group with no C2 or C6 substitution . CAS 30504-92-8 (2-methyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one; XLogP3-AA: 2.9) adds the C2-methyl but lacks the C6-methoxy [1]. The target compound is thus structurally unique among readily procurable analogs in having three orthogonal vectors for further synthetic elaboration: the tosyl group as a cleavable protecting/activating moiety, the C2-methyl as a stereogenic center (racemic in the commercial material), and the C6-methoxy as a site for O-demethylation or directed ortho-metalation [2].

Scaffold differentiation SAR vector analysis Chemical library design

Class-Level Structure–Activity Relationship Evidence: Impact of 6-Position Substitution on the Biological Activity of N-Sulfonyl-2,3-Dihydroquinolin-4(1H)-ones

In a 2022 study by Kuppusamy, Kasi, and co-workers, a library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones with varying substituents at positions 1, 2, 6, and 7 was evaluated for cytotoxicity against HL-60 and MCF-7 cell lines [1]. The study demonstrated that 6,7-dimethoxy-substituted analogs (e.g., compounds 5i–5l) exhibited distinct cytotoxicity profiles compared to unsubstituted ring analogs, with IC₅₀ values in the low micromolar range. Specifically, the presence of electron-donating methoxy groups at the 6- and 7-positions altered both potency and selectivity relative to the 6-chloro-substituted series (5m–p), which were described as 'less but still very cytotoxic.' The N-sulfonyl substituent type (phenylsulfonyl vs. 4-chlorophenylsulfonyl vs. tosyl) did not significantly affect activity, indicating that ring electronics—governed by substituents at positions 6 and 7—are the primary driver of biological potency differences within this scaffold class [1]. While CAS 24310-39-2 was not directly tested in that study, it shares the critical 6-methoxy-2,3-dihydroquinolin-4(1H)-one core with an N-tosyl protecting group, placing it structurally within the parameter space shown to influence biological activity.

Structure-activity relationship Anticancer quinolones Cytotoxicity profiling

Verified Spectroscopic Identity and Purity Benchmarking of 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- via the Wiley SpectraBase Database

The target compound has been characterized and archived in the Wiley SpectraBase spectral database under Spectrum ID 8ReLEWMZdd9, with source identifier O-2-344-25 [1]. Its full spectroscopic identity is documented, including InChI (InChI=1S/C18H19NO4S/c1-12-4-7-15(8-5-12)24(21,22)19-13(2)10-18(20)16-11-14(23-3)6-9-17(16)19/h4-9,11,13H,10H2,1-3H3), InChIKey (CABMEFDWUZFZOG-UHFFFAOYSA-N), canonical SMILES (c12N(S(=O)(=O)c3ccc(C)cc3)C(CC(c1cc(OC)cc2)=O)C), and SPLASH identifier (splash10-0006-0902000000-2c2abf7b21a9fb853860) [1]. In contrast, neither the unsubstituted analog CAS 14278-37-6 nor the 2-methyl-only analog CAS 30504-92-8 have entries in this specific SpectraBase collection with equivalent spectral documentation [2]. The commercial availability is specified at 98.0% purity (ChemSrc) or ≥95% (Bidepharm) for the target compound .

Analytical characterization Compound identity verification Spectral fingerprinting

Synthetic Utility Differentiation: N-Tosyl as a Traceless Directing/Protecting Group Combined with C6-Methoxy as an Ortho-Directing Handle on the Dihydroquinolinone Scaffold

The N-tosyl group on 2,3-dihydroquinolin-4(1H)-ones serves dual synthetic roles: it protects the nitrogen from unwanted N-alkylation or oxidation during downstream transformations and activates the scaffold for regioselective reactions. A 2025 study by the ACS group demonstrated that N-tosyl-2-enamides undergo regioselective aryne-mediated annulation to construct dihydroquinolin-4-one units, establishing the utility of the N-tosyl motif in modern synthetic methodology [1]. Separately, the C6-methoxy substituent on the target compound can function as an ortho-directing group for directed C–H functionalization at the C5 or C7 positions (analogous to well-precedented anisole-type directed metalation chemistry), a capability absent in the unsubstituted analog CAS 14278-37-6 [2]. The C2-methyl group additionally provides a chiral center that has been exploited in asymmetric transfer hydrogenation approaches to access enantiomerically enriched N-tosyl-2-substituted-2,3-dihydroquinolin-4(1H)-ones with enantiomeric excess exceeding 99% ee [3].

Synthetic methodology C–H functionalization Protecting group strategy

Recommended Application Scenarios for 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)- (CAS 24310-39-2) Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Exploration of 6-Substituted Quinolone-Based Anticancer or Antibacterial Lead Series

Based on class-level evidence that the 6-position substituent on N-sulfonyl-2,3-dihydroquinolin-4(1H)-ones modulates cytotoxic potency—with methoxy-substituted analogs showing distinct activity profiles from chloro-substituted or unsubstituted variants—this compound serves as an optimal entry point for SAR campaigns examining the electronic and steric effects at the C6 position [1]. Its commercial availability at ≥95% purity eliminates the need for a multi-step de novo synthesis, allowing research teams to rapidly generate analogs via O-demethylation, directed ortho-functionalization at C5/C7, or N-tosyl cleavage followed by re-functionalization. The verified SpectraBase identity (InChIKey: CABMEFDWUZFZOG-UHFFFAOYSA-N) ensures batch-to-batch consistency across iterative SAR cycles [2].

Asymmetric Catalysis Methodology Development Using a Racemic 2-Methyl-Containing Dihydroquinolinone Substrate

The C2-methyl substituent introduces a stereogenic center on the dihydroquinolinone scaffold, and published methodology demonstrates that N-tosyl-2-substituted-2,3-dihydroquinolin-4(1H)-ones can undergo Ru(II)-TsDPEN-catalyzed asymmetric transfer hydrogenation to yield enantiomerically enriched products with >99% ee [3]. The additional presence of the C6-methoxy group on the target compound provides a spectroscopic handle (distinct ¹H NMR singlet for the methoxy protons) for convenient enantiomeric excess determination by chiral HPLC or NMR shift reagent experiments, making this compound particularly well-suited as a model substrate for developing new asymmetric synthetic methods.

Analytical Reference Standard for LC-MS and NMR Method Development in Dihydroquinolinone-Containing Drug Discovery Programs

With a fully characterized spectral fingerprint stored in the Wiley SpectraBase database (SPLASH: splash10-0006-0902000000-2c2abf7b21a9fb853860; MW: 345.41 g/mol), this compound can serve as a qualified reference standard for developing and validating LC-MS quantification methods [2]. Its intermediate lipophilicity (estimated LogP higher than the unsubstituted parent due to the additional methyl and methoxy groups) provides a useful calibration point for reversed-phase chromatographic method development spanning a range of dihydroquinolinone analogs with varying polarity. The 98.0% commercial purity specification supports its use as a system suitability standard .

Building Block for Targeted Protein Degrader (PROTAC) or Bifunctional Molecule Design Incorporating a Quinolone-Derived Target-Binding Motif

The three orthogonal functional handles on this scaffold—cleavable N-tosyl, C6-methoxy (demethylatable to phenol for linker attachment), and C2-methyl (stereochemically defined attachment point)—make it an attractive starting material for constructing bifunctional molecules such as PROTACs or molecular glues [2][3]. The N-tosyl group can be removed under reductive or hydrolytic conditions to reveal a free NH for subsequent PEG-linker conjugation, while the C6-methoxy can be selectively demethylated (e.g., BBr₃) to generate a phenolic OH as an alternative linker attachment point. This dual-linker-attachment capability is absent from the simpler mono- or di-substituted commercial analogs CAS 14278-37-6 and CAS 30504-92-8.

Quote Request

Request a Quote for 4(1H)-Quinolone, 2,3-dihydro-6-methoxy-2-methyl-1-(p-tolylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.